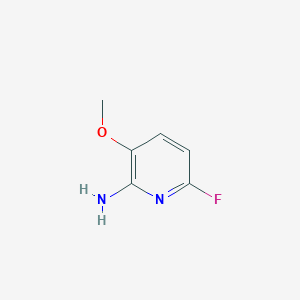

6-Fluoro-3-methoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQNJPNWAOVOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathway Analysis for 6 Fluoro 3 Methoxypyridin 2 Amine Transformations

Mechanistic Insights into Nucleophilic Substitution on the Pyridine (B92270) Core

The transformation of 6-Fluoro-3-methoxypyridin-2-amine often involves nucleophilic substitution at the pyridine core. The fluorine atom at the C6 position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a two-step process:

Nucleophilic Attack : A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates this attack.

Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a stable leaving group.

The substituents on the pyridine ring play a crucial role in this mechanism. The methoxy (B1213986) group (an electron-donating group) and the amino group can influence the rate and regioselectivity of the substitution. Specifically, for related fluoropyridines, the electron-donating effect of a methoxy group can help stabilize the anionic intermediate formed during the nucleophilic attack. smolecule.com The presence of these groups, combined with the electron-withdrawing fluorine atom, creates a finely tuned electronic balance for these transformations. smolecule.com

In some cases, catalytic methods are employed to facilitate nucleophilic substitution. For instance, ruthenium(II) catalysts have been used to activate aminopyridines for SNAr reactions with amines. researchgate.net This process involves the formation of a transient η⁶-pyridine complex with the catalyst, which enhances the electrophilicity of the pyridine ring and facilitates the cleavage of the C-F bond. researchgate.net

Detailed Analysis of Catalytic Coupling Reaction Mechanisms

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the pyridine core with an organoboron reagent. The general mechanism proceeds through a well-established catalytic cycle: rsc.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-F bond of the pyridine), forming a Pd(II) complex.

Transmetalation : The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. rsc.org

The stability of the organoboron reagent is critical; for instance, 2-pyridyl boronic acids can be unstable and prone to decomposition via protodeboronation. rsc.org Using more stable boronic esters, like pinacol (B44631) esters, can circumvent this issue. rsc.org

Chan-Lam Coupling: This copper-catalyzed reaction is used to form carbon-heteroatom bonds, such as C-N or C-O bonds. organic-chemistry.org It couples the amine or alcohol with a boronic acid. The proposed mechanism involves:

Coordination of the amine and boronic acid to a Cu(II) center.

Transmetalation of the aryl group from boron to copper.

Reductive elimination from a Cu(III) intermediate, which forms the desired C-N or C-O bond and regenerates a Cu(I) species. beilstein-journals.org This Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to continue the catalytic cycle. organic-chemistry.org

Below is a table summarizing typical conditions for these coupling reactions.

| Reaction Type | Catalyst | Ligand | Base | Reactant | Purpose |

| Suzuki-Miyaura | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Phosphines (e.g., PPh₃) | Carbonates (e.g., K₂CO₃), Phosphates (e.g., K₃PO₄) | Aryl/Vinyl Boronic Acids/Esters | C-C Bond Formation |

| Buchwald-Hartwig | Pd(0)/Pd(II) complexes | Biarylphosphines (e.g., XantPhos) | Strong bases (e.g., NaOtBu) | Amines, Alcohols | C-N/C-O Bond Formation |

| Chan-Lam | Cu(II) salts (e.g., Cu(OAc)₂) | Pyridine, Diamines | Organic bases | Amines, Alcohols, Boronic Acids | C-N/C-O Bond Formation |

Understanding Regioselectivity in Functional Group Interconversions

Functional group interconversions (FGI) are crucial for modifying this compound. The regioselectivity of these reactions is dictated by the electronic properties and steric hindrance imposed by the existing substituents (fluoro, methoxy, and amino groups).

The pyridine ring itself has inherent electronic properties that direct reactions. It is an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution difficult unless activating groups are present. mdpi.com Conversely, it is more susceptible to nucleophilic attack.

The directing effects of the substituents are as follows:

Amino group (-NH₂) : A strong activating, ortho-, para-directing group for electrophilic substitution.

Methoxy group (-OCH₃) : An activating, ortho-, para-directing group.

Fluoro group (-F) : A deactivating, ortho-, para-directing group due to its inductive electron withdrawal and mesomeric electron donation.

In the context of C-H functionalization, such as direct borylation, the electronic influence of the fluorine atom can be paramount. In studies on other fluorinated arenes, iridium or cobalt catalysts have shown high selectivity for C-H borylation at the position ortho to the fluorine atom. nih.gov This is attributed to the increased acidity of the C-H bond ortho to the fluorine and favorable interactions with the metal catalyst. nih.gov This principle suggests that a direct borylation of this compound would likely occur at the C5 position.

Steric hindrance also plays a significant role. For example, a bulky substituent at the C3 position can sterically hinder attack at the C2 and C4 positions, thereby directing an incoming nucleophile to the C6 position. mdpi.com

Investigating Biotransformation Pathways

The biotransformation of this compound is critical for understanding its metabolic fate. The primary pathways are expected to involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver. oup.comwashington.edu

A key metabolic pathway for methoxypyridine-containing compounds is O-demethylation . oup.com This reaction removes the methyl group from the methoxy substituent, yielding a hydroxypyridine metabolite. This process is a common clearance pathway for many drugs. washington.edu In some cases, the resulting hydroxylated metabolite can be the actual species responsible for biological activity or toxicity. oup.com

The presence of the fluorine atom on the pyridine ring is a significant structural feature that can influence the rate and site of metabolism. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at a specific position. oup.com Studies on related pyridyltriazine compounds have shown that introducing a fluorine atom to the methoxypyridine ring can make it less susceptible to P450-mediated oxidation. oup.com

Another potential biotransformation is the hydroxylation of the pyridine ring. However, studies using the bacterium Burkholderia sp. MAK1, which is capable of hydroxylating various substituted pyridin-2-amines, showed that the conversion of 6-fluoropyridin-2-amine was very slow, and 6-methoxypyridin-2-amine was not transformed at all. nih.gov This suggests that the combination of these two substituents may render the compound more resistant to certain microbial or enzymatic hydroxylation pathways. nih.gov

The table below outlines the expected biotransformation pathways.

| Pathway | Enzyme System | Resulting Metabolite | Significance |

| O-Demethylation | Cytochrome P450 (CYP) | 6-Fluoro-2-amino-pyridin-3-ol | Major clearance pathway; potential for active or toxic metabolite. oup.com |

| Ring Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivative | Minor pathway, potentially blocked by F and OMe substituents. nih.gov |

| Conjugation | Phase II Enzymes (e.g., UGTs, SULTs) | Glucuronide or sulfate (B86663) conjugates | Increases water solubility for excretion. |

Advanced Spectroscopic Characterization for Structural Elucidation of 6 Fluoro 3 Methoxypyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 6-Fluoro-3-methoxypyridin-2-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of the atomic connectivity and substitution pattern on the pyridine (B92270) ring.

¹H and ¹³C NMR Chemical Shift Assignment and Spin-Spin Coupling Analysis

While specific, published experimental spectra for this compound are not widely available, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures.

¹H NMR: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the amine, methoxy (B1213986), and two aromatic protons.

Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.5-5.5 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons would appear in the upfield region, likely around δ 3.8-4.0 ppm.

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling to each other and additional coupling to the fluorine atom at position 6. The electron-donating effects of the amine and methoxy groups and the electron-withdrawing effect of the fluorine atom will influence their chemical shifts. H-4 would likely be downfield relative to H-5.

¹³C NMR: The ¹³C NMR spectrum will display six signals for the six carbon atoms of the molecule. The most notable feature would be the coupling of the carbon signals to the fluorine atom.

C-6 (C-F): This carbon, directly bonded to the fluorine atom, will exhibit a large one-bond coupling constant (¹JC-F) and appear significantly downfield.

C-2 and C-3: These carbons, bearing the amine and methoxy groups respectively, will also have their chemical shifts influenced by these substituents.

C-4 and C-5: These carbons will show smaller two-bond (²JC-F) and three-bond (³JC-F) coupling constants.

Methoxy Carbon (-OCH₃): This signal will appear in the typical upfield region for sp³-hybridized carbons, around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Coupling (JC-F) |

| -NH₂ | ~4.5-5.5 | br s | C-2 | ~145-150 | Small |

| -OCH₃ | ~3.9 | s | C-3 | ~138-142 | Small |

| H-4 | ~7.0-7.3 | d | C-4 | ~115-120 | Small |

| H-5 | ~6.5-6.8 | dd | C-5 | ~105-110 | Medium |

| C-6 | ~155-160 | Large | |||

| -OCH₃ | ~55-60 | None |

2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the predicted signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two adjacent aromatic protons, H-4 and H-5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link H-4 to C-4, H-5 to C-5, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methoxy protons to C-3, H-4 to C-2, C-6, and C-5, and H-5 to C-3, C-6, and C-4. These correlations would provide unequivocal proof of the substitution pattern on the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of molecules, providing valuable information about the functional groups present.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretching: As a primary amine, two distinct bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring would be found in the 1400-1650 cm⁻¹ region. The N-H bending vibration often appears near 1600 cm⁻¹ as well. wpmucdn.com

C-O Stretching: Aryl ether C-O stretching typically results in two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1000-1100 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methoxy (-OCH₃) |

| 1400-1650 | C=C and C=N Ring Stretch | Pyridine Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1000-1100 | C-F Stretch | Aryl Fluoride (B91410) |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecular formula for this compound is C₆H₇FN₂O, corresponding to a monoisotopic mass of 142.0546 g/mol .

In an HRMS experiment using electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺, with a calculated m/z of 143.0624. Observing this ion at the correct high-resolution m/z value would confirm the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Likely fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O).

Loss of hydrogen cyanide (HCN) from the pyridine ring.

Comparing the fragmentation pattern to that of the non-fluorinated analog, 2-amino-6-methoxypyridine (B105723) (which shows major fragments at m/z 94 and 95), would help in assigning the fragmentation pathways. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the pyridine ring and the geometry of the substituents.

Furthermore, crystallographic analysis would reveal the supramolecular structure, detailing the intermolecular interactions that govern the crystal packing. A key feature would likely be intermolecular hydrogen bonding involving the primary amine group, where the amine protons act as hydrogen bond donors and the nitrogen atoms of adjacent pyridine rings or oxygen atoms of the methoxy groups could act as acceptors. These interactions are crucial for understanding the physical properties of the compound in the solid state. While a structure for the title compound is not available, studies on analogous pyridine derivatives confirm the ability of the amine and ring nitrogen atoms to participate in extensive hydrogen-bonding networks. vulcanchem.com

Computational Chemistry and Theoretical Modeling of 6 Fluoro 3 Methoxypyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for exploring the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of 6-Fluoro-3-methoxypyridin-2-amine, offering a balance of computational cost and accuracy. tandfonline.com These calculations form the basis for understanding the molecule's geometry, stability, and electronic characteristics.

Optimized Molecular Geometries and Conformational Landscapes

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are calculated to find the lowest energy conformation. tandfonline.com

Conformational analysis is crucial, especially concerning the rotation of the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups. While the pyridine (B92270) ring is largely planar, these substituents can rotate. Computational scans of the potential energy surface as a function of the key dihedral angles (e.g., C2-C3-O-CH₃ and C1-C2-N-H) reveal the energy barriers between different conformations and identify the global minimum energy structure. For similar substituted pyridines, it has been shown that a planar conformation is often the most stable due to aromatic stabilization.

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Description |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Typical length for a C(sp²)-F bond. |

| C-N (ring) Bond Lengths | ~1.33 - 1.38 Å | Standard bond lengths within a pyridine ring. |

| C-NH₂ Bond Length | ~1.37 Å | Partial double bond character due to resonance. |

| C-O (methoxy) Bond Length | ~1.36 Å | Aryl-ether bond length. |

| N-C-C Bond Angle | ~120° | Reflects the sp² hybridization of ring atoms. |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, DFT calculations can map the electron density distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, influenced by the electron-withdrawing fluorine atom, indicating the sites susceptible to nucleophilic attack. Analysis of related fluorinated pyridine amines suggests they have a relatively low HOMO-LUMO gap, indicating higher reactivity. researchgate.net

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability. researchgate.net |

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) and Validation with Experimental Results

Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation of the calculated structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. tandfonline.com These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help assign peaks in experimental spectra and confirm the molecular structure. For instance, the fluorine atom would induce characteristic splitting in the signals of nearby protons and carbons.

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the interpretation of experimental FT-IR spectra. nih.gov Predicted vibrational modes, such as the N-H stretches of the amine group, C-F stretching, C-O stretching of the methoxy group, and pyridine ring vibrations, can be matched to observed absorption bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. researchgate.net This provides insight into the electronic structure and chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. pensoft.net MD simulations model the molecule's movement and its interactions with its environment, such as a solvent or a biological macromolecule (e.g., a protein). nih.gov

By simulating the molecule in a solvent box (e.g., water), one can study its solvation, diffusion, and conformational flexibility in a condensed phase. ulisboa.pt In drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex. nih.gov If this compound were docked into a protein's active site, an MD simulation could reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the conformational changes in both the ligand and the protein over nanoseconds. pensoft.netnih.gov

Reactivity Descriptors and Chemical Hardness/Softness Analysis

DFT calculations provide the basis for computing a range of reactivity descriptors that quantify a molecule's chemical behavior. mdpi.comresearchgate.net These descriptors are derived from the principles of Conceptual DFT.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is approximated as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A large hardness value indicates high stability and low reactivity. Softness (S = 1/η) is the reciprocal of hardness.

Electronegativity (χ): This describes the ability of a molecule to attract electrons and is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This global reactivity index (ω = χ² / 2η) quantifies the energy lowering of a system when it accepts electrons.

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack, providing a more detailed picture than FMO analysis alone. mdpi.com

For this compound, these calculations would precisely map the reactive centers, confirming that the amino group and specific ring carbons are prone to electrophilic attack, while other sites are more susceptible to nucleophilic attack.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.3 eV | Indicates moderate reactivity. |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ | Reciprocal of hardness. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.5 eV | Overall ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / 2η | 2.66 eV | Measures electrophilic character. |

Intermolecular Interactions and Supramolecular Assembly Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules pack together in the solid state. nih.gov

For this compound, a Hirshfeld analysis would decompose the complex network of interactions into distinct contributions. The analysis generates 2D "fingerprint plots" that quantify the percentage of different types of intermolecular contacts. Key interactions expected for this molecule include:

H···H contacts: Typically the most abundant, representing van der Waals forces. bohrium.com

N···H/H···N and O···H/H···O contacts: These are indicative of strong hydrogen bonds involving the amine group (as a donor) and the pyridine nitrogen or methoxy oxygen (as acceptors). These interactions are crucial for forming stable supramolecular structures. researchgate.net

F···H/H···F contacts: These represent weak hydrogen bonds or dihydrogen contacts.

C···H/H···C contacts: These relate to C-H···π interactions, which contribute to crystal packing. bohrium.com

Such analysis on related fluorinated pyridines has confirmed the significant role of C-H···F and other weak interactions in directing the crystal packing. nih.gov This information is vital for understanding polymorphism and designing crystalline materials with desired properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Heterocyclic Structures

The true value of 6-fluoro-3-methoxypyridin-2-amine lies in its utility as a precursor for constructing more elaborate, fused heterocyclic systems. The 2-aminopyridine (B139424) motif is a well-established synthon for a variety of cyclization reactions, leading to compounds of significant interest in medicinal chemistry. nih.govresearchgate.net While direct examples utilizing this compound are emerging, the reactivity of analogous aminopyridines provides a clear blueprint for its potential applications.

Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, are a powerful tool in modern synthesis. nih.gov 2-Aminopyridine derivatives are frequently employed in MCRs to generate highly functionalized pyridine-containing structures. nih.gov For instance, the reaction of aminopyridines with other reactants can lead to the formation of fused systems like imidazo[1,2-a]pyridines, which are prevalent scaffolds in pharmaceuticals. nih.govresearchgate.net

Furthermore, the amino group of the pyridine (B92270) can be transformed to participate in cyclization reactions. For example, related 1-aminofuro[2,3-b]pyridine-2-carboxylates, upon reaction with lactams, undergo ring-closing reactions to form complex, multi-ring systems such as pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines. nih.gov This demonstrates the potential of the amino functionality in this compound to act as a linchpin in the assembly of intricate molecular architectures. The fluorine and methoxy (B1213986) substituents on the pyridine ring are expected to modulate the reactivity and subsequent biological activity of the resulting complex heterocycles.

Below is a table of representative complex heterocyclic cores that can be synthesized from aminopyridine precursors, illustrating the potential synthetic pathways for this compound.

| Heterocyclic Core | Synthetic Precursor Type | Potential Application |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines | Pharmaceuticals, Biologically active molecules nih.gov |

| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines | Fused Aminopyridines | Neurotropic Agents nih.gov |

| 6-Azaindoles | 3-Amino-4-methylpyridines | Medicinal Chemistry Scaffolds rsc.org |

| Fused Pyrimidinones | Functionalized Aminothienopyridines | Novel Heterocyclic Systems researchgate.net |

Development of Novel Ligands and Functional Materials through Derivatization

The derivatization of this compound opens avenues for the creation of novel ligands for coordination chemistry and building blocks for functional materials. The primary amino group is a prime site for modification, allowing for the synthesis of Schiff bases, amides, and other derivatives capable of coordinating with metal ions.

A common strategy involves the condensation of the amino group with an aldehyde or ketone to form a Schiff base ligand, which contains an azomethine (-C=N-) group. semanticscholar.orgnih.gov For example, the related compound 6-methoxypyridin-3-amine readily condenses with pyrrole-2-carbaldehyde to form a bidentate Schiff base ligand. semanticscholar.orgnih.gov This ligand can then be used to prepare stable complexes with transition metals like Copper(II) and Cobalt(II). semanticscholar.orgnih.gov The resulting metal complexes often exhibit enhanced biological or catalytic activities compared to the free ligand. semanticscholar.org Applying this methodology to this compound would yield ligands with altered electronic properties due to the influence of the fluorine atom, potentially tuning the characteristics of the resulting metal complexes for specific catalytic or material applications.

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in materials science. ethernet.edu.et Fluorinated building blocks are sought after for the development of materials with specific properties, such as enhanced thermal stability, altered electronic characteristics, and modified lipophilicity. researchgate.net The title compound serves as a trifunctional building block where the amine can be used for linkage, while the fluoro and methoxy groups can tune the solid-state packing and electronic properties of a target material.

The table below summarizes potential derivatization strategies and their applications.

| Derivative Class | Synthetic Reaction | Potential Application |

| Schiff Base Ligands | Condensation with aldehydes/ketones | Metal coordination, Catalysis, Antimicrobial agents semanticscholar.orgnih.gov |

| Amide Derivatives | Acylation with acid chlorides/anhydrides | Intermediates for pharmaceuticals, Hydrogen-bonded materials |

| N-Arylated Amines | Buchwald-Hartwig Amination | Synthesis of complex amines, Electronic materials |

Strategies for Incorporation into Macromolecular and Supramolecular Assemblies

The structural features of this compound make it an excellent candidate for designing and constructing ordered molecular assemblies through non-covalent interactions. Supramolecular chemistry relies on interactions like hydrogen bonding and halogen bonding to create large, well-defined architectures from smaller molecular components. nih.gov

The 2-aminopyridine fragment is a classic motif for forming robust hydrogen-bonded dimers. The amino group acts as a hydrogen bond donor, while the pyridine ring nitrogen acts as a hydrogen bond acceptor. This reliable interaction can be used to direct the assembly of molecules in the solid state. nih.govmdpi.com In this compound, these hydrogen bonding sites are complemented by the fluorine atom, which can participate in weaker halogen bonding or other dipole-dipole interactions, further guiding the formation of specific supramolecular structures.

By combining these hydrogen-bonding capabilities with other functional groups, this compound can be incorporated into more complex supramolecular synthons. For example, co-crystallization with carboxylic acids can lead to the formation of molecular salts or co-crystals where the aminopyridine and the acid are linked by a strong N-H···O hydrogen bond. mdpi.com These strategies are fundamental to crystal engineering, where the goal is to design materials with predictable structures and properties.

For incorporation into macromolecular structures like polymers, the amino group can be di-functionalized or used as an initiator or branching point in polymerization reactions. Alternatively, the pyridine ring itself can be modified to bear polymerizable groups, integrating the fluorinated, methoxy-substituted heterocycle directly into a polymer backbone.

Future Directions in Synthetic Accessibility and Catalytic Utility

The future utility of this compound and related compounds depends on both improving their synthesis and expanding their applications. Modern synthetic methods are continually being developed to provide more efficient access to functionalized heterocycles. Late-stage C-H fluorination techniques, followed by nucleophilic aromatic substitution (SNAr), represent a powerful strategy for producing fluorinated pyridines that can be difficult to access through traditional methods. nih.gov Such advancements will make building blocks like this compound more readily available for research and development.

The catalytic utility of this compound will likely be realized through its derivatives. As discussed, it can serve as a precursor to novel ligands. The electronic properties of these ligands, and thus the catalytic activity of their metal complexes, can be finely tuned by the substituents on the pyridine ring. The electron-withdrawing nature of the fluorine atom combined with the electron-donating methoxy group creates a unique electronic environment that could be beneficial in various catalytic transformations.

Furthermore, the ubiquity of pyridine scaffolds in biologically active molecules ensures that new derivatives of this compound will continue to be explored as potential therapeutic agents. researchgate.net The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, the development of new synthetic routes to complex molecules from this building block remains a promising direction for drug discovery.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-3-methoxypyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include fluorination (using agents like Selectfluor) and methoxylation (via nucleophilic substitution or Pd-catalyzed coupling). Microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency and yield by reducing side reactions and improving temperature control . Optimization requires monitoring reaction kinetics (e.g., via HPLC or in-situ IR) and adjusting parameters such as solvent polarity (e.g., DMF vs. THF), stoichiometry of fluorinating agents, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How do the fluorine and methoxy substituents influence the compound’s reactivity and spectroscopic properties?

The fluorine atom increases electron-withdrawing effects, enhancing the electrophilicity of the pyridine ring and stabilizing intermediates during substitution reactions. The methoxy group (-OCH₃) acts as an electron donor via resonance, directing regioselectivity in further functionalization (e.g., favoring para substitution in electrophilic attacks). Spectroscopically, fluorine causes distinct splitting patterns in ¹⁹F NMR (δ ≈ -120 to -150 ppm), while methoxy protons appear as singlets (~δ 3.8–4.0 ppm) in ¹H NMR. IR stretches for C-F (~1100 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional group presence .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and fluorine coupling.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₆H₇FN₂O; [M+H]+ = 143.0621).

- HPLC-PDA/ELSD : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects (if crystallizable) .

Advanced Research Questions

Q. How can researchers evaluate the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.

- Competitive FRET assays : Use fluorescent probes (e.g., ATP analogs for kinases) to determine IC₅₀ values. Validate results with mutagenesis studies to identify critical binding residues .

Q. What computational strategies are effective in modeling the electronic effects of substituents on this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-31G* level to compare substituent effects on charge distribution.

- Molecular docking (AutoDock Vina) : Simulate binding poses with protein targets (e.g., kinase domains) to rationalize SAR trends.

- MD simulations (GROMACS) : Assess conformational stability in aqueous vs. lipid bilayer environments over 100-ns trajectories .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Acidic conditions (pH < 3) : Demethylation of the methoxy group may occur, forming 3-hydroxy derivatives. Monitor via LC-MS for m/z shifts (+16 Da for hydroxylation).

- Oxidative stress (H₂O₂, UV light) : Fluorine substituents reduce susceptibility to oxidation, but the amine group may form N-oxides. Use scavengers like BHT to suppress radical-mediated degradation.

- Long-term storage : Store at -20°C under inert gas (Ar) to prevent hydrolysis. Purity (>97%) is critical for reproducibility in biological assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?

- Variable Temperature (VT) NMR : Suppress dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. -40°C.

- NOESY/ROESY : Identify through-space interactions to confirm regiochemistry (e.g., proximity of fluorine to methoxy groups).

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Q. How can structure-activity relationship (SAR) studies leverage analogs of this compound?

- Analog synthesis : Replace fluorine with Cl or CF₃ to assess halogen effects on potency. Modify the methoxy group to ethoxy or azetidine rings.

- Biological profiling : Test analogs against panels of kinases or GPCRs to identify selectivity trends. For example, 6-Fluoro-4-methylpyridin-2-amine (lacking methoxy) shows reduced binding to EGFR due to altered H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.